Boc-7-Bromo-L-tryptophan is a chemically modified derivative of the essential amino acid L-tryptophan. This compound features a bromine atom at the 7th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The incorporation of the Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in various chemical and biological applications. Boc-7-Bromo-L-tryptophan is utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals and as a probe in biological studies.
Boc-7-Bromo-L-tryptophan can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The compound is classified as an amino acid derivative and falls under the category of halogenated tryptophan analogs. It is identified by the CAS number 612484-55-6, which facilitates its recognition in scientific literature and databases.
The synthesis of Boc-7-Bromo-L-tryptophan typically involves two main steps: bromination of L-tryptophan followed by protection of the amino group with a Boc group.
The bromination reaction requires careful control of temperature and concentration to prevent over-bromination or side reactions. Following bromination, the product is purified typically through crystallization or chromatography.
Recent advancements have also explored fermentative processes using genetically engineered microorganisms like Corynebacterium glutamicum, which express specific halogenase genes to produce brominated tryptophan derivatives efficiently .
Boc-7-Bromo-L-tryptophan has a complex molecular structure characterized by:
The molecular formula for Boc-7-Bromo-L-tryptophan is C14H16BrN2O2, with a molecular weight of approximately 328.19 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation .
Boc-7-Bromo-L-tryptophan participates in several key chemical reactions:
Common reagents for these reactions include:
The major products from these reactions include various substituted indole derivatives and deprotected amino acids .
The mechanism of action for Boc-7-Bromo-L-tryptophan primarily revolves around its role as a building block in synthetic pathways. When utilized in biological systems, it can influence protein-ligand interactions due to its structural properties, allowing researchers to study enzyme mechanisms and binding affinities.
In biochemical applications, Boc-7-Bromo-L-tryptophan can act as a probe to investigate specific interactions within proteins or enzymes, providing insights into their functional dynamics .
Relevant data from studies indicate that Boc-7-Bromo-L-tryptophan retains its integrity under standard laboratory conditions but may degrade under extreme pH or temperature .
Boc-7-Bromo-L-tryptophan has numerous applications across various fields:
The chemical synthesis of Boc-7-Bromo-L-tryptophan (CAS: 612484-55-6) relies on sequential protection, bromination, and deprotection steps. The core pathway begins with L-tryptophan, where the tert-butoxycarbonyl (Boc) group is first introduced to protect the α-amino group, yielding Boc-L-tryptophan. Subsequent electrophilic aromatic substitution using brominating agents (e.g., bromine or N-bromosuccinimide) selectively targets the indole ring’s 7-position due to its high electron density. This regioselectivity is critical, as alternative positions (e.g., 5- or 6-) may yield undesired isomers requiring complex purification. The final product is characterized by an IUPAC name of (S)-3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid and a molecular weight of 383.24 g/mol (C₁₆H₁₉BrN₂O₄) [1] [7]. Racemic variants (e.g., Boc-7-bromo-DL-tryptophan, CAS: 1219432-58-2) are similarly synthesized but lack enantiocontrol [7].
Table 1: Key Chemical Synthesis Routes
Starting Material | Brominating Agent | Key Intermediate | Final Product Purity |
---|---|---|---|
L-Tryptophan | N-Bromosuccinimide | Boc-L-tryptophan | 95% (HPLC) |
DL-Tryptophan | Bromine | Boc-DL-tryptophan | >90% (NMR) |
Enantioselective synthesis of Boc-7-Bromo-L-tryptophan leverages enzymatic resolution to isolate the L-enantiomer from racemic mixtures. Lipases and proteases are employed to hydrolyze specific stereoisomers of esterified bromo-tryptophan derivatives. For instance, immobilized Candida antarctica lipase B catalyzes the kinetic resolution of N-Boc-protected racemic bromotryptophan esters, hydrolyzing the L-enantiomer’s ester bond while leaving the D-counterpart intact. The resulting L-acid is then separated with >98% enantiomeric excess (ee). This method circumvents traditional chiral chromatography, reducing production costs and waste [7]. Recent advances utilize engineered aminotransferases to directly aminate 7-bromoindole precursors to L-tryptophan analogs, though substrate specificity remains challenging for bulky brominated indoles.
Fermentative production of 7-bromo-L-tryptophan employs metabolically engineered Corynebacterium glutamicum, a workhorse for amino acid biosynthesis. The base strain (C. glutamicum HalT2) overexpresses feedback-resistant anthranilate synthase (TrpE) and E. coli anthranilate phosphoribosyltransferase (TrpD) to enhance carbon flux from chorismate to tryptophan. Deletion of csm (chorismate mutase) minimizes phenylalanine/tyrosine byproducts. For bromination, the FAD-dependent halogenase RebH and flavin reductase RebF from Lechevalieria aerocolonigenes are co-expressed, enabling bromide incorporation into L-tryptophan’s indole ring [2] [4].
Process optimization is critical due to 7-Br-Trp’s toxicity (IC₅₀: 0.09 g·L⁻¹). Fed-batch fermentation in HSG complex medium outperforms batch modes, achieving 1.2 g·L⁻¹ titer by maintaining sub-inhibitory product levels and supplying glucose/ammonium as feedstocks. Sodium bromide tolerance is high (up to 50 mM), though dissolved oxygen and pH control are vital for RebH activity [2] [4].
Table 2: Fermentation Performance of Engineered C. glutamicum
Fermentation Mode | Medium | 7-Br-Trp Titer (g·L⁻¹) | Time (h) | Key Genetic Modifications |
---|---|---|---|---|
Batch | CGXII | 0.3 | 24 | Δcsm, aroGᶠᵇʳ, trpEᶠᵇʳ |
Fed-batch | HSG | 1.2 | 72 | +rebH/rebF, Δcsm |
RebH, a FAD-dependent tryptophan halogenase, catalyzes regioselective C7 bromination via an electrophilic mechanism. Reduced FAD (supplied by RebF/NADH) reacts with O₂ to form FAD-OOH, which oxidizes bromide to hypobromite (BrO⁻). This transient electrophile attacks tryptophan’s electron-rich indole ring, generating a bromo-enzyme intermediate that stabilizes the arenium ion before aromatization to 7-Br-Trp. RebH’s substrate preference favors bromide over chloride (kcat/Kₘ ratio: 1.5 vs. 0.8 mM⁻¹·s⁻¹), though catalytic efficiency drops 3-fold compared to chlorination due to larger ionic radius hindering halogen channel access [2] [4].
In vitro, cross-linked enzyme aggregates (CLEAs) containing RebH, RebF, and alcohol dehydrogenase enable NADH regeneration via isopropanol oxidation, allowing gram-scale synthesis. However, in vivo systems excel in cofactor recycling: endogenous C. glutamicum reductases regenerate NADH, eliminating exogenous reductant requirements. Product inhibition of anthranilate phosphoribosyltransferase (Ki: 0.03 g·L⁻¹) necessitates continuous product export, likely via endogenous amino acid transporters [2].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9